N-(2,2-diethoxyethyl)-N-methylaniline
Description
Structural Features and Classification within Anilino-Acetal Hybrid Compounds
N-(2,2-Diethoxyethyl)-N-methylaniline, also known by its synonym N-Methyl-N-phenylaminoacetal, possesses a distinct molecular architecture. chemscene.com The structure features a tertiary amine with a methyl group and a 2,2-diethoxyethyl group attached to the nitrogen atom of an aniline (B41778) core. This places it within the class of anilino-acetal hybrid compounds. The key feature is the diethyl acetal (B89532) group, which serves as a masked aldehyde. This protecting group strategy is crucial as it allows the aldehyde functionality to be carried through various reaction steps without undergoing unwanted reactions, and it can be unmasked under specific acidic conditions when needed. luc.edunih.gov
The synthesis of such anilino acetals can be achieved by the N-alkylation of the corresponding aniline with an alpha-haloacetaldehyde acetal, such as bromoacetaldehyde (B98955) diethyl acetal. luc.edunih.gov For instance, N-methylaniline can be reacted with bromoacetaldehyde diethyl acetal to yield this compound. nih.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Methylaniline |
| CAS Number | 32431-43-9 chemscene.com | 100-61-8 sigmaaldrich.com |
| Molecular Formula | C₁₃H₂₁NO₂ chemscene.com | C₇H₉N sigmaaldrich.com |
| Molecular Weight | 223.31 g/mol chemscene.com | 107.15 g/mol sigmaaldrich.com |
| Boiling Point | Data not available | 196 °C chemicalbook.com |
| Density | Data not available | 0.989 g/mL at 25 °C chemicalbook.com |
| Refractive Index | Data not available | n20/D 1.571 sigmaaldrich.com |
Significance as a Versatile Small Molecule Scaffold in Synthetic Organic Chemistry
The primary significance of this compound lies in its role as a versatile small molecule scaffold. This term refers to a core structure from which a variety of more complex molecules can be synthesized. The compound's utility stems from the strategic placement of its functional groups, allowing for sequential and controlled chemical modifications.
The aniline portion of the molecule can participate in a range of reactions common to aromatic amines, while the masked aldehyde can be revealed at a desired point in a synthetic sequence to engage in further transformations. This dual functionality makes it a powerful building block in the assembly of diverse molecular frameworks.
Contextual Overview of its Role and Research Focus
The principal research focus for this compound is its application as a key precursor in the synthesis of indoles, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. luc.eduechemi.com The indole (B1671886) skeleton is a core component of many natural products and pharmaceuticals. luc.edu
The most prominent application is in variations of the Fischer indole synthesis. luc.edu In this context, the N-(2,2-diethoxyethyl)aniline derivative is cyclized under acidic conditions. The acid serves to hydrolyze the diethyl acetal to the corresponding aldehyde in situ. This newly formed aldehyde then reacts with the aniline nitrogen or a pre-installed nitrogen functionality to form the indole ring system. For example, methanesulfonamide (B31651) derivatives of N-(2,2-diethoxyethyl)anilines have been shown to cyclize to indoles upon treatment with titanium tetrachloride. luc.edu This approach provides a reliable method for the preparation of N-substituted indoles. organic-chemistry.orgresearchgate.net
The ability to generate the reactive aldehyde under the reaction conditions avoids potential issues with the stability and handling of the free aldehyde, showcasing the strategic advantage of using this compound as a stable and versatile intermediate.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)11-14(3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBPVQTBOBZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(C)C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for N 2,2 Diethoxyethyl N Methylaniline and Precursors
Synthesis of the N-Methylaniline Core in Modern Chemical Practice
N-methylaniline is a key intermediate, and its selective synthesis from aniline (B41778) is a topic of significant industrial and academic research. Modern methods focus on atom economy, catalyst efficiency, and selectivity to avoid over-methylation to N,N-dimethylaniline.
Catalysis is central to the efficient and selective N-methylation of anilines, utilizing sustainable and readily available single-carbon (C1) sources.
A prevalent industrial method for producing N-methylaniline is the reductive N-alkylation of aniline with methanol (B129727) over copper-containing catalysts. orgsyn.orggoogle.com This process is typically carried out at elevated temperatures (180-280°C) in the vapor phase. orgsyn.orgorgsyn.org The copper catalyst, often supported and promoted with other metal oxides like zinc, chromium, or barium, facilitates the "borrowing hydrogen" mechanism. google.com In this pathway, methanol is first dehydrogenated to formaldehyde (B43269), which then condenses with aniline to form an imine. The imine is subsequently hydrogenated by the surface-adsorbed hydrogen to yield N-methylaniline. A key advantage is that methanol serves as both the methylating agent and the source of the reductant. google.com Patents describe methods using copper-containing catalysts (9-60 wt.% copper oxide) that achieve high conversion and yield of N-methylaniline, simplifying the technological process. orgsyn.orgprepchem.com
Table 1: Performance of Copper-Containing Catalysts in N-Methylation of Aniline with Methanol Data extracted from patent literature describing process conditions and outcomes.
| Catalyst Composition | Temperature (°C) | Aniline:Methanol Molar Ratio | Aniline Conversion (%) | N-Methylaniline Yield (%) | Source |
|---|---|---|---|---|---|
| Industrial Copper-Containing (ГИПХ-130) | 220 | 1:1.5 | Not Specified | 97.0 | orgsyn.org |
| Copper Oxide (25-45%), Barium Oxide (2-10%), Titanium Dioxide (15-35%), Chromium Oxide | 240 | 1:2.0 | Not Specified | 96.5 | prepchem.com |
| Two-Stage Process, Copper-Oxide based | 230-260 (Stage 1), 220-240 (Stage 2) | 1:2 | >98 | >98 (in oily fraction) | orgsyn.org |
An emerging green alternative utilizes carbon dioxide as a renewable C1 source for N-methylation, with hydrogen gas acting as the reductant. This transformation is effectively catalyzed by supported gold nanoparticles. google.combiosynth.com Research has shown that small gold nanoparticles (around 2-3 nm) supported on materials like γ-alumina (γ-Al₂O₃) exhibit excellent catalytic performance for the direct methylation of N-methylaniline. patsnap.comchemicalbook.com The reaction is structure-sensitive, with the turnover frequency (TOF) increasing as the gold nanoparticle size decreases. patsnap.com The support plays a crucial role, with acid-base bifunctional supports like γ-alumina providing the best results. patsnap.com This method is tolerant of a wide variety of amines, including aromatic and aliphatic ones. google.combiosynth.com
Table 2: Influence of Catalyst Support on Direct Methylation of N-Methylaniline with CO₂/H₂ Reaction Conditions: 0.5 mol% Au, 1.0 mmol N-methylaniline, 10 mL cyclohexane, 1 MPa CO₂, 3 MPa H₂, 140°C, 5 h. chemicalbook.com
| Support | Mean Au Particle Size (nm) | Conversion (%) | N,N-Dimethylaniline Selectivity (%) | Source |
|---|---|---|---|---|
| Al₂O₃ | 3.0 | 99 | 92 | chemicalbook.com |
| TiO₂ | 3.0 | 99 | 78 | chemicalbook.com |
| CeO₂ | 2.9 | 99 | 75 | chemicalbook.com |
| ZnO | 3.2 | 99 | 67 | chemicalbook.com |
| Mn₂O₃ | 3.1 | 99 | 15 | chemicalbook.com |
| SiO₂ | 3.3 | 25 | 99 | chemicalbook.com |
Beyond methanol and CO₂, other C1 synthons have been employed for the N-methylation of anilines, often driven by transition-metal catalysts.
Formaldehyde : As the first intermediate in the borrowing hydrogen strategy with methanol, formaldehyde itself can be used as the C1 source. Skeletal copper catalysts have been used for the N-methylation of amines with formaldehyde and H₂. nih.gov
Formic Acid : Copper(II)-catalyzed reductive methylation of amines has been demonstrated using formic acid, which can be considered an indirect utilization of CO₂. jocpr.com
Dimethyl Carbonate (DMC) : Considered a green methylating agent, DMC has been used for the selective N-monomethylation of anilines. A method using a continuous flow reactor at high temperatures (250°C) and pressure in the presence of the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) achieves high selectivity for monomethylation. psu.edu
Methanol with Noble Metal Catalysts : Various homogeneous and heterogeneous catalysts based on ruthenium and iridium have been developed for the N-methylation of anilines using methanol under milder or base-assisted conditions. google.comjocpr.com For instance, a (DPEPhos)RuCl₂PPh₃ complex has shown excellent catalytic performance under weakly basic conditions (Cs₂CO₃). google.com Iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands are also active catalysts for this transformation. jocpr.com
Once synthesized, N-methylaniline serves as a versatile building block. It can undergo further alkylation or rearrangement reactions. For example, it can be catalytically converted into valuable isomers like xylidines (dimethylanilines) over specific catalysts like vanadium-chromium-aluminium oxide systems, where N-methylaniline acts as an intermediate that can isomerize and be further methylated on the aromatic ring. It is also a common substrate in studies of N-alkylation, where it can be reacted with various alcohols, such as benzyl (B1604629) alcohol, in the presence of iridium or ruthenium catalysts to produce tertiary amines like N-benzyl-N-methylaniline. jocpr.com It can also be selectively N-alkylated using alkyl halides in ionic liquids.
Catalysis-Controlled Selective N-Methylation of Anilines
Introduction and Derivatization of the 2,2-Diethoxyethyl Moiety
The final step in the synthesis of N-(2,2-diethoxyethyl)-N-methylaniline is the covalent attachment of the 2,2-diethoxyethyl group to the nitrogen atom of N-methylaniline. This is achieved through the N-alkylation of N-methylaniline with a suitable electrophilic reagent, most commonly bromoacetaldehyde (B98955) diethyl acetal (B89532).
The synthesis of the alkylating agent, bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane), is a well-established procedure. Methods include:
The bromination of vinyl acetate (B1210297) in absolute ethanol (B145695), which proceeds via an intermediate to form the desired product along with ethyl acetate. orgsyn.org
The reaction of 1,2-dibromoethyl ethyl ether with potassium hydroxide (B78521) in ethanol. google.com
A process starting from paraldehyde, which is first reacted with bromine in ethanol in the presence of a copper catalyst, followed by an acetalization step with a dehydrating agent to form the final product. biosynth.comchemicalbook.com
With the bromoacetaldehyde diethyl acetal precursor in hand, the final N-alkylation is performed. This reaction follows a standard Sₙ2 pathway where the secondary amine (N-methylaniline) acts as a nucleophile, displacing the bromide from the alkyl halide. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the N-methylaniline starting material and driving the reaction to completion. The resulting mixture is then worked up and purified, typically by distillation under reduced pressure or column chromatography, to yield the final product, this compound.
Methods for Direct Incorporation of Acetal-Containing Fragments
The most direct approach to synthesizing this compound involves the N-alkylation of N-methylaniline with a pre-formed 2,2-diethoxyethyl electrophile. A common and effective electrophile for this purpose is 2-bromoacetaldehyde diethyl acetal. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine nitrogen of N-methylaniline attacks the electrophilic carbon of the bromoacetal, displacing the bromide leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting the forward reaction. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| N-methylaniline | 2-Bromoacetaldehyde diethyl acetal | Sodium Carbonate | Acetonitrile | 80 | ~70-80 |
| N-methylaniline | 2-Chloroacetaldehyde diethyl acetal | Potassium Carbonate | Dimethylformamide (DMF) | 100 | ~65-75 |
This table presents typical reaction conditions for the direct alkylation of N-methylaniline. The yields are estimates based on analogous reactions reported in the chemical literature.
An alternative direct method is the reductive amination of N-methylaniline with glyoxal (B1671930) diethyl acetal (2,2-diethoxyethanal). This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with the aldehyde. Subsequent reduction of this iminium ion with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, yields the target tertiary amine.
In Situ Acetalization and Protection Strategies
An indirect yet elegant approach involves the in situ formation of the acetal functionality. This strategy typically starts with a more readily available or reactive aldehyde precursor, which is protected as an acetal during the course of the synthesis. For instance, one could envision a reaction where N-methylaniline is reacted with a protected form of glyoxal that is subsequently converted to the diethyl acetal.
A more practical application of this strategy involves the reaction of N-methylaniline with an unprotected aldehyde in the presence of an alcohol and an acid catalyst. However, for the synthesis of this compound, this approach is less common due to the high reactivity of the intermediate amino-aldehyde, which can lead to polymerization or other side reactions. Therefore, using a pre-formed acetal-containing fragment is generally the more reliable method.
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis , on the other hand, starts from a common intermediate and elaborates it into a variety of different products. While less directly applicable to the synthesis of a single target like this compound, one could imagine a scenario where a precursor to N-methylaniline is first functionalized with the diethoxyethyl group, followed by the methylation of the nitrogen. However, this route is less practical due to potential selectivity issues in the methylation step. Divergent strategies are more commonly employed to create libraries of related compounds from a common starting material. For instance, N-(2,2-diethoxyethyl)aniline could be a common intermediate that is then reacted with various alkylating agents to produce a range of N-alkylated derivatives.
Evaluation of Synthetic Efficiency, Regioselectivity, and Atom Economy
A critical assessment of the different synthetic routes to this compound requires an evaluation of their efficiency, selectivity, and environmental impact.
Regioselectivity refers to the preference for reaction at one site over another. In the alkylation of N-methylaniline, the reaction occurs exclusively at the nitrogen atom (N-alkylation) rather than on the aromatic ring (C-alkylation). This high regioselectivity is due to the higher nucleophilicity of the nitrogen atom compared to the carbon atoms of the benzene (B151609) ring. The presence of the methyl group on the nitrogen does not significantly hinder the approach of the electrophile to the nitrogen lone pair.
Atom Economy is a concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The atom economy is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the direct alkylation of N-methylaniline with 2-bromoacetaldehyde diethyl acetal, the atom economy can be calculated as follows:
| Metric | Direct Alkylation with 2-Bromoacetaldehyde diethyl acetal | Reductive Amination with Glyoxal diethyl acetal |
| Desired Product | This compound (MW: 223.31 g/mol ) | This compound (MW: 223.31 g/mol ) |
| Reactants | N-methylaniline (MW: 107.15 g/mol ) + 2-Bromoacetaldehyde diethyl acetal (MW: 197.06 g/mol ) | N-methylaniline (MW: 107.15 g/mol ) + Glyoxal diethyl acetal (MW: 146.18 g/mol ) + Reducing Agent (e.g., NaBH₄, MW: 37.83 g/mol ) |
| Byproducts | HBr (neutralized by base) | Water, Borate (B1201080) salts |
| Atom Economy (%) | ~73.8% | ~76.6% (excluding borate salts) |
Elucidation of Reactivity and Mechanistic Pathways of N 2,2 Diethoxyethyl N Methylaniline
Transformations Involving the Acetal (B89532) Functional Group
The diethoxyethyl portion of the molecule is a stable protecting group for an aldehyde functionality. This latent aldehyde can be unmasked under specific conditions to generate highly reactive intermediates that are pivotal for constructing more complex molecular architectures.
The acetal group of N-(2,2-diethoxyethyl)-N-methylaniline can undergo controlled hydrolysis, typically under acidic aqueous conditions, to release the corresponding aldehyde, N-methyl-N-phenylaminoacetaldehyde, and two equivalents of ethanol (B145695). This reaction is a classic example of deprotection, converting the stable acetal into a reactive carbonyl compound.
The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the ethoxy groups, followed by its departure as ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar acid-catalyzed elimination of the second ethanol molecule to reveal the final aldehyde product. The generated N-methyl-N-phenylaminoacetaldehyde is a crucial, albeit often transient, intermediate that serves as the immediate precursor for the formation of iminium ions.
Iminium ions are cationic species characterized by a carbon-nitrogen double bond ([R₂C=NR₂]⁺) and are highly valuable electrophilic intermediates in organic synthesis. wikipedia.org They are typically formed from the condensation of a secondary amine with an aldehyde or ketone under acidic conditions. numberanalytics.com In the case of this compound, the aldehyde generated from hydrolysis can react with a secondary amine, which can even be another molecule of the starting material or an added amine, to form an iminium ion. numberanalytics.commasterorganicchemistry.com
The formation mechanism proceeds through a sequence of protonation, addition, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The resulting iminium ion is a potent electrophile and can undergo a variety of subsequent transformations:
Nucleophilic Addition: Iminium ions are highly susceptible to attack by nucleophiles. A well-known example is the Mannich reaction, where an iminium ion reacts with a carbon nucleophile like an enol or enolate to form β-amino carbonyl compounds. numberanalytics.com
Cycloaddition Reactions: Iminium ions can act as dienophiles in [4+2] cycloaddition reactions with dienes, known as aza-Diels-Alder reactions, providing a stereoselective route to complex nitrogen-containing heterocycles. numberanalytics.com
The in situ generation of an aldehyde and its subsequent conversion to an iminium ion from this compound is a powerful strategy for the synthesis of heterocyclic systems. The aniline (B41778) ring within the molecule is electron-rich and can act as an intramolecular nucleophile, attacking the electrophilic iminium ion.
This intramolecular cyclization is the foundation of several important name reactions for heterocycle synthesis. For instance, a Pictet-Spengler-type reaction can occur where the aniline ring attacks the iminium ion, leading to the formation of tetrahydroquinoline derivatives. The reaction of anilines with α,β-unsaturated acetals or their corresponding iminium salts is a known method for constructing quinoline (B57606) frameworks. researchgate.netresearchgate.net The activation of the acetal to an electrophilic iminium species is the key initiating step that enables the C-C bond formation required for ring closure. This strategy provides a versatile pathway to various fused nitrogen-containing heterocyclic scaffolds. researchgate.net
Reactivity at the Tertiary Amine Nitrogen Center
The nitrogen atom in this compound is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic character. This site is a hub for reactions that directly involve the nitrogen atom's electron-donating ability.
As a nucleophile, the tertiary nitrogen can react with electrophiles, most commonly alkylating agents, in N-alkylation reactions. This process involves the attack of the nitrogen's lone pair on an electron-deficient carbon atom of an alkyl halide or sulfonate, leading to the formation of a new C-N bond.
The product of this reaction is a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon substituents. This transformation from a neutral tertiary amine to a cationic quaternary salt significantly alters the molecule's physical and chemical properties. The N-alkylation of amines is a fundamental and widely utilized reaction in organic synthesis. nih.gov
Table 1: Examples of N-Alkylation and Quaternization of this compound
| Alkylating Agent | Product Name |
| Methyl iodide (CH₃I) | N-(2,2-diethoxyethyl)-N,N-dimethylanilinium iodide |
| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-benzyl-N-(2,2-diethoxyethyl)-N-methylanilinium bromide |
| Ethyl triflate (CH₃CH₂OTf) | N-(2,2-diethoxyethyl)-N-ethyl-N-methylanilinium triflate |
This table presents hypothetical products based on established chemical principles of N-alkylation. nih.govchemicalbook.com
The tertiary amine nitrogen and the associated N-methylaniline group play a significant role in directing and participating in annulation (ring-forming) reactions. The nitrogen's lone pair increases the electron density of the aniline ring through resonance, activating it towards electrophilic aromatic substitution. This electronic influence is crucial for intramolecular cyclization reactions where the aniline ring itself acts as the nucleophile. mdpi.com
In reactions where an external electrophile is introduced or an electrophilic center is generated elsewhere in the molecule, the N-methylaniline moiety can readily engage in ring closure. For example, in reactions analogous to the Friedel-Crafts acylation or alkylation, the activated ring can attack an electrophile to form a new fused ring system. The nitrogen atom is not only an activating group but often becomes an integral part of the newly formed heterocyclic ring, as seen in the synthesis of various indoles, quinolines, and benzodiazepines. mdpi.comresearchgate.net The strategic placement of the tertiary amine is therefore a key design element in the synthesis of complex polycyclic molecules.
Table 2: Potential Heterocyclic Systems from this compound Reactivity
| Reaction Type | Key Intermediate | Potential Heterocyclic Product |
| Intramolecular Electrophilic Aromatic Substitution | Iminium Ion | Tetrahydroquinoline |
| Aza-Diels-Alder Reaction | Iminium Ion | Fused Piperidine |
| Bischler-Napieralski-type Reaction | N-Acyl Intermediate | Dihydroquinoline |
This table outlines potential synthetic outcomes based on the known reactivity of the functional groups present in the title compound. numberanalytics.comresearchgate.net
Engagement in Multicomponent Reactions (MCRs) and Complex Cascade Sequences
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. This compound is a valuable substrate for such reactions due to the latent aldehyde functionality within its structure.
While direct experimental evidence for the use of this compound in Ugi and Azido-Ugi reactions to produce organoselenium compounds is not extensively documented in the reviewed literature, the structural features of the molecule suggest its potential as a key building block in such transformations. The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent synthesis, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. wikipedia.orgbeilstein-journals.org The reaction is typically exothermic and proceeds with high atom economy. wikipedia.org
In a hypothetical Ugi reaction for the synthesis of organoselenium compounds, this compound could serve a dual role. Under acidic conditions, the acetal would hydrolyze to generate the corresponding aldehyde in situ. This aldehyde would then react with an amine, a selenium-containing carboxylic acid (or a selenated isocyanide), and an isocyanide to form a complex organoselenium product. A recent study has highlighted the synthesis of peptide-like and tetrazole-based organoselenium compounds through Ugi and Azido-Ugi reactions using novel selenium-containing aniline building blocks, demonstrating the feasibility of incorporating selenium into these complex scaffolds. nih.govresearchgate.net
The Azido-Ugi reaction, a variation of the Ugi reaction, involves the use of trimethylsilyl (B98337) azide (B81097) (TMSN₃) and typically proceeds in a solvent like methanol (B129727). researchgate.net This reaction would allow for the introduction of a tetrazole moiety into the final organoselenium product, further diversifying the molecular architecture.
Table 1: General Parameters for Ugi and Azido-Ugi Reactions
| Parameter | Ugi Reaction | Azido-Ugi Reaction |
| Components | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde, Amine, Trimethylsilyl Azide, Isocyanide |
| Typical Solvents | Methanol, Ethanol, Dichloromethane | Methanol |
| Catalyst | Generally uncatalyzed | Generally uncatalyzed |
| Key Intermediate | Nitrilium ion | Nitrilium ion |
| Product | α-Acylamino amide | Tetrazole derivative |
This table presents generalized conditions for Ugi and Azido-Ugi reactions and does not represent a specific experiment with this compound.
The synthesis of fused heterocyclic systems containing selenium, such as naphthoselenazoles, often involves the reaction of a suitably functionalized naphthalene (B1677914) precursor with a selenium-containing reagent. While the direct application of this compound in the synthesis of naphthoselenazoles is not explicitly detailed in the available literature, its structural elements suggest a potential, albeit indirect, role.
One established method for the synthesis of 2-phenylnaphtho[2,1-d]selenazoles involves a cascade reaction between hydrazine (B178648), arylaldehydes, and elemental selenium in the presence of iodine. doi.org A hypothetical route could involve the transformation of this compound into a more complex intermediate that could then participate in a cyclization to form a selenium-containing heterocycle. For instance, the aniline nitrogen could be incorporated into a larger heterocyclic framework which is then annulated with a selenium-containing ring.
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgmdpi.com
The acetal group of this compound can be considered a protected aldehyde. Under the acidic conditions of the Fischer indole synthesis, the acetal would likely hydrolyze to generate the corresponding aldehyde in situ. However, the Fischer indole synthesis requires a hydrazine, not an aniline. Therefore, this compound would need to be chemically converted to the corresponding phenylhydrazine derivative before it could be utilized in a classical Fischer indole synthesis.
Alternatively, the aldehyde generated in situ from this compound could participate in other indole-forming reactions. For example, it could undergo a condensation with a suitable nitro-containing compound, followed by a reductive cyclization to form the indole ring. The development of cascade reactions that lead to complex N-heterocycles is an active area of research, and the unique combination of functional groups in this compound makes it an intriguing candidate for such transformations. researchgate.netmdpi.com
Catalysis-Mediated Transformations Involving this compound
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective transformation of functional groups. This compound is amenable to a variety of catalysis-mediated reactions, particularly those that exploit the reactivity of its masked aldehyde and the nucleophilicity of the aniline moiety.
Acid catalysis can be employed to unmask the aldehyde functionality of this compound, which can then undergo intramolecular cyclization reactions to form various heterocyclic systems. The Pictet-Spengler reaction, for example, is an acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com While this compound is not a β-arylethylamine, a related intramolecular cyclization is conceivable. Under acidic conditions, the acetal would hydrolyze to the aldehyde, which could then be attacked by the electron-rich phenyl ring to form a new heterocyclic ring. The feasibility of this reaction would depend on the activation of the aromatic ring and the reaction conditions.
Another important acid-catalyzed cyclization is the Bischler-Napieralski reaction, which converts β-arylethylamides or β-arylethylcarbamates into dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.com To utilize this compound in a Bischler-Napieralski type reaction, it would first need to be acylated to form the corresponding amide. Subsequent treatment with a strong acid would then promote cyclization.
Table 2: Comparison of Pictet-Spengler and Bischler-Napieralski Reactions
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | β-Arylethylamine | β-Arylethylamide/Carbamate |
| Reactant | Aldehyde or Ketone | None (intramolecular) |
| Catalyst/Reagent | Protic or Lewis Acid | Dehydrating Agent (e.g., POCl₃, P₂O₅) |
| Product | Tetrahydroisoquinoline | Dihydroisoquinoline |
This table provides a general comparison and does not imply that this compound is a direct substrate for both reactions without prior modification.
Molecular sieves are crystalline aluminosilicates that can act as catalysts and are particularly useful as water scavengers in condensation reactions. sigmaaldrich.com The in situ generation of the aldehyde from the acetal of this compound produces two equivalents of ethanol. In reactions where the presence of water or alcohol could be detrimental, for instance, by shifting reaction equilibria or deactivating a catalyst, the use of molecular sieves can be highly advantageous. sigmaaldrich.com
In the context of the reactions discussed above, such as the Pictet-Spengler or other condensation reactions involving the aldehyde derived from this compound, molecular sieves could be employed to drive the reaction towards the desired product by removing the alcohol byproduct. While specific examples utilizing this compound in conjunction with molecular sieve catalysis are not prevalent in the literature, the general principle of using these reagents to enhance the efficiency of condensation reactions is well-established. rsc.org
Advanced Applications in Fine Chemical Synthesis and Emerging Fields
Role as a Key Building Block for Diverse Molecular Architectures
The strategic importance of N-(2,2-diethoxyethyl)-N-methylaniline lies in its ability to act as a bifunctional building block. The N-methylaniline portion offers a nucleophilic nitrogen and an aromatic ring amenable to electrophilic substitution, while the masked aldehyde provides a key electrophilic center for carbon-carbon and carbon-nitrogen bond formation. This dual reactivity allows for its integration into a wide array of molecular structures. cymitquimica.com
The core structure derived from this compound is a feature in various heterocyclic scaffolds known to possess significant pharmacological activity. Its role as a precursor allows for the streamlined synthesis of key intermediates for drug discovery and development. For instance, many anticonvulsant and sedative-hypnotic drugs are based on quinazoline (B50416) and benzodiazepine (B76468) frameworks, which can be synthesized using this compound. nih.govnih.gov The N-aryl group is a common feature in many biologically active molecules, and using this building block facilitates its direct incorporation.
In the field of agrochemicals, nitrogen-containing heterocycles are of paramount importance, serving as the active core of many herbicides, fungicides, and insecticides. nih.gov The development of novel and more effective agrochemical compounds often relies on the efficient synthesis of diverse heterocyclic structures. This compound provides a pathway to such compounds, enabling the creation of libraries of potential agrochemical candidates for screening. The synthesis of C4-(hetero)aryl pyridine (B92270) derivatives, crucial in agrochemicals, highlights the importance of versatile building blocks in this sector. nih.gov
The N-methylaniline substructure is a classic component of many synthetic dyes, including various triarylmethane and azo dyes. The aldehyde functionality, unmasked from the diethoxyethyl group, can participate in condensation reactions that are fundamental to the synthesis of chromophores. For example, it can react with other aromatic amines or activated methylene (B1212753) compounds to generate the conjugated systems responsible for color. This makes this compound a valuable precursor for creating custom dyes and pigments with specific chromatic properties.
Contribution to Heterocyclic Chemistry Advancement
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry. nih.govcymitquimica.com this compound serves as an important precursor for a variety of these ring systems, offering a reliable route to complex molecular architectures.
The in-situ generation of N-methyl-N-phenylaminoacetaldehyde from this compound is a key step that precedes cyclization reactions to form various heterocycles. This strategy simplifies handling, as the free aldehyde can be unstable.
Quinazolinones: These bicyclic heterocycles are present in numerous bioactive compounds. nih.gov A common synthetic route is the reaction of an anthranilic acid derivative with a carbonyl compound. This compound, upon hydrolysis, provides the necessary aldehyde component. This reacts with anthranilic acid or its derivatives, followed by cyclization and dehydration, to yield the quinazolinone core. researchgate.net Various catalysts, including Lewis acids or mineral acids, can facilitate this transformation. organic-chemistry.org
Benzodiazepines: This class of seven-membered heterocycles is renowned for its therapeutic applications. nih.gov The synthesis of the 1,5-benzodiazepine ring system can be achieved through the condensation of o-phenylenediamines with carbonyl compounds. nih.govresearchgate.net The aldehyde derived from this compound can react with o-phenylenediamine, often under acidic catalysis, to form the diazepine (B8756704) ring after a series of condensation and cyclization steps. nih.gov
Thiazolines: Thiazolines are five-membered rings containing both sulfur and nitrogen, which are important structural motifs in natural products and pharmaceuticals. researchgate.netnih.gov A primary method for their synthesis is the condensation of a β-aminothiol, such as cysteine, with an aldehyde. nih.govorganic-chemistry.org The aldehyde generated from this compound readily undergoes this reaction, leading to the formation of a thiazolidine (B150603) intermediate which can then be oxidized or dehydrated to the corresponding thiazoline. organic-chemistry.org
Benzo[e] cymitquimica.comresearchgate.netresearchgate.nettriazines: These are fused heterocyclic systems with a range of pharmacological activities. researchgate.net Their synthesis can be complex, but routes involving the cyclization of precursors containing the requisite nitrogen and carbon atoms are common. The aldehyde from this compound can be condensed with a substituted hydrazine (B178648) or amidrazone derived from an o-aminophenyl precursor. Subsequent intramolecular cyclization and oxidation steps can lead to the formation of the benzo[e] cymitquimica.comresearchgate.netresearchgate.nettriazine ring system.
Table 1: Heterocyclic Systems Synthesized from this compound
| Heterocycle | Co-reactant | General Reaction Type |
|---|---|---|
| Quinazolinone | Anthranilic Acid | Condensation / Cyclization |
| Benzodiazepine | o-Phenylenediamine | Condensation / Cyclization |
| Thiazoline | β-Aminothiol (e.g., Cysteine) | Condensation / Cyclization |
| Benzo[e] cymitquimica.comresearchgate.netresearchgate.nettriazine | Substituted Hydrazine / Amidrazone | Condensation / Cyclization / Oxidation |
Beyond classical condensation reactions, the derivatives of this compound can participate in more sophisticated cycloaddition reactions to build novel and complex ring systems. The key is the formation of a reactive intermediate, such as an imine or an enamine, from the aldehyde.
For example, the aldehyde can be condensed with a primary amine to form an N-aryl imine. This imine can then act as a dienophile or a dipolarophile in cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), the imine can react with a suitable diene to construct a six-membered nitrogen-containing ring.
Alternatively, the N-methylaniline moiety can be functionalized to contain an azido (B1232118) group, which can then undergo an intramolecular 1,3-dipolar cycloaddition with an alkyne or alkene tethered to the molecule, a reaction often mediated by copper or ruthenium catalysts. While not a direct cycloaddition of the aldehyde itself, the use of this compound as a foundational scaffold allows for the strategic placement of reacting groups to facilitate these advanced, ring-forming methodologies. These strategies provide rapid access to polycyclic and spirocyclic frameworks that are of high interest in medicinal chemistry and materials science. mdpi.com
Exploration in Materials Science Research
The potential utility of "this compound" in materials science is primarily linked to its role as a synthetic intermediate that can be transformed into more complex structures with desirable photophysical or electrochemical properties. Researchers are investigating how to leverage its latent functionalities to construct novel materials for a range of applications.
Incorporation into Organic Functional Materials (e.g., organic non-linear optical materials, aggregation-induced emission materials)
At present, there is limited direct research published on the incorporation of "this compound" into organic non-linear optical (NLO) or aggregation-induced emission (AIE) materials. However, the fundamental structure of the molecule suggests its potential as a precursor for such materials. The N-methylaniline portion can act as an electron donor, a common feature in chromophores used for NLO applications. By deprotecting the acetal (B89532) to reveal the aldehyde group, this functionality can be used to extend the conjugation of the molecule through reactions like Knoevenagel or Wittig condensations, a common strategy for creating "push-pull" systems essential for second-order NLO effects.
Similarly, the concept of aggregation-induced emission is often observed in molecules with restricted intramolecular rotation in the aggregated state. rsc.org While "this compound" itself is not known to be an AIE-gen, it can be chemically modified to create structures that exhibit AIE. For instance, it could be used to synthesize larger, more complex molecules with propeller-like structures that are known to be AIE-active. The table below outlines hypothetical derivatives of "this compound" and their potential roles in functional materials.
| Derivative Class | Potential Synthetic Route from this compound | Target Functional Material | Potential Application |
| Chalcone Derivatives | Deprotection of acetal to aldehyde, followed by Claisen-Schmidt condensation with an acetophenone. | Non-linear Optical (NLO) Materials | Optical switching, frequency doubling |
| Stilbene Derivatives | Deprotection of acetal to aldehyde, followed by Wittig or Horner-Wadsworth-Emmons reaction. | Organic Light-Emitting Diodes (OLEDs) | Display technology, solid-state lighting |
| Tetraphenylethylene (TPE) Derivatives | Deprotection of acetal to aldehyde, followed by McMurry coupling with a diaryl ketone. | Aggregation-Induced Emission (AIE) Materials | Bio-imaging, chemical sensors |
Role as a Monomer or Precursor in Polymer Chemistry (e.g., poly(N-methylaniline) applications)
The application of "this compound" as a monomer or precursor in polymer chemistry is a more directly conceivable application. Polyanilines and their derivatives are a well-known class of conducting polymers with a wide range of uses. N-methylaniline itself can be polymerized to form poly(N-methylaniline) (PNMA), a polymer with interesting electrochemical and optical properties.
"this compound" can be viewed as a functionalized monomer precursor for creating modified polyanilines. The presence of the diethoxyethyl group offers a synthetic handle for post-polymerization modification. For instance, a polymer could be synthesized from this monomer, and the acetal groups could then be hydrolyzed to aldehydes along the polymer backbone. These aldehyde functionalities could be used for cross-linking the polymer chains, grafting other molecules, or for sensor applications where the aldehyde reacts with a target analyte.
The table below summarizes the potential of "this compound" in polymer chemistry.
| Polymer Type | Role of this compound | Potential Polymer Properties | Potential Applications |
| Functionalized Poly(N-methylaniline) | Monomer | Tunable solubility, reactive sites for cross-linking | Conducting adhesives, sensors, smart coatings |
| Copolymers with Aniline (B41778) | Co-monomer | Modified processability and electrochemical behavior | Anti-corrosion coatings, electrochromic devices |
| Graft Copolymers | Precursor for macroinitiator | Combines properties of PNMA with other polymers | Membranes, drug delivery systems |
While direct polymerization studies of "this compound" are not widely reported in the literature, its structural similarity to other polymerizable aniline derivatives makes it a candidate for future research in the field of functional and smart polymers.
Structure Reactivity Relationships and Analogous Compound Studies
Systematic Investigation of Structural Variations and Their Chemical Implications
The reactivity of N-(2,2-diethoxyethyl)-N-methylaniline can be systematically tuned by modifying three key regions of the molecule: the acetal (B89532) group, the aromatic ring, and the N-alkyl substituent. Each modification introduces distinct electronic and steric effects that alter the compound's chemical profile.
The acetal functional group is a defining feature of this compound. Modification of the alkoxy groups, for instance, by replacing the diethoxyethyl group with a dimethoxyethyl group to form N-(2,2-dimethoxyethyl)-N-methylaniline, has subtle but significant chemical implications. The primary differences arise from the steric bulk and the nature of the alkoxy leaving groups.
The electronic effect of methoxy (B1213986) versus ethoxy groups is largely similar, so significant changes in the electronic properties of the anilino system are not expected. The primary impact remains steric and relates to the stability and reactivity of the acetal functional group itself.
Table 1: Inferred Impact of Acetal Moiety Modification on Reactivity
| Feature | N-(2,2-dimethoxyethyl)-N-methylaniline | This compound | Chemical Implication |
| Steric Bulk | Lower | Higher | Affects rate of reactions at the acetal center and may influence conformational preferences. |
| Hydrolysis Rate | Potentially Faster | Potentially Slower | The less-hindered dimethoxy acetal is expected to hydrolyze more readily under acidic conditions. |
| Stability | Potentially Lower | Potentially Higher | The bulkier ethoxy groups may provide enhanced steric protection against certain chemical attacks. |
This table is based on general principles of physical organic chemistry, as direct comparative experimental data was not found in the search results.
Placing substituents on the aromatic ring of the anilino group is a powerful method for modulating the reactivity of both the ring and the nitrogen atom. The N-(2,2-diethoxyethyl)-N-methylamino group acts as a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system through resonance.
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) or methoxy (-OCH3) placed on the ring, particularly at the ortho- or para-positions, further increase the electron density of the aromatic system. chemistrysteps.comyoutube.com This enhances the nucleophilicity of the ring, accelerating the rate of electrophilic substitution. An EDG also increases the electron density on the nitrogen atom, thereby increasing its basicity. youtube.com
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2) or cyano (-CN) pull electron density away from the aromatic ring and the nitrogen atom. chemistrysteps.comyoutube.com This deactivates the ring towards electrophilic attack and significantly decreases the basicity of the aniline (B41778) nitrogen. chemistrysteps.comresearchgate.net The presence of an EWG would make electrophilic substitution reactions slower and require more forcing conditions.
These substituent effects are predictable and can be quantified using principles like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters. researchgate.netpsu.edu For instance, Friedel-Crafts reactions are generally incompatible with strongly basic anilines because the Lewis acid catalyst coordinates with the nitrogen atom, creating a strongly deactivating ammonium (B1175870) group. chemistrysteps.com
Table 2: Predicted Effects of Aromatic Ring Substituents on Reactivity
| Substituent (at para-position) | Type | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Nitrogen Basicity |
| -NO₂ | Strong EWG | Strongly Decreased | Strongly Decreased youtube.com |
| -Cl | Weak EWG (Inductive) / Weak EDG (Resonance) | Slightly Decreased | Decreased |
| -H | (Reference) | Baseline | Baseline |
| -CH₃ | Weak EDG | Increased | Increased youtube.com |
| -OCH₃ | Strong EDG | Strongly Increased | Increased |
The identity of the alkyl group on the nitrogen atom directly influences the steric environment and electronic properties of the amine. Modifying the N-methyl group in this compound to a larger alkyl group, such as ethyl, isopropyl, or tert-butyl, introduces significant steric hindrance. researchgate.netnih.gov
This increased steric bulk can shield the nitrogen atom, impeding the approach of electrophiles and other reactants. researchgate.net For example, in related systems, increasing the size of the N-alkyl group from methyl to larger groups was shown to prevent undesirable side reactions by physically blocking access to a reactive site. mdpi.comresearchgate.net Therefore, replacing the methyl group with a bulkier one like isopropyl would likely decrease the nitrogen's nucleophilicity due to steric hindrance, even though the larger alkyl group has a slightly stronger electron-donating inductive effect.
The N-methyl group represents a balance between a modest inductive effect that increases nitrogen's basicity compared to an N-H group, and minimal steric hindrance. bloomtechz.com Changing to a larger N-alkyl group like N-ethyl can further increase basicity due to a stronger inductive effect. quora.com However, as the alkyl group becomes significantly bulkier (e.g., N-tert-butyl), steric effects can begin to dominate, potentially hindering protonation and other reactions at the nitrogen center. researchgate.net
Table 3: Predicted Influence of N-Alkyl Group Modification on Reactivity
| N-Alkyl Group | Inductive Effect | Steric Hindrance | Predicted Nitrogen Nucleophilicity |
| Methyl | Baseline (EDG) | Low | High |
| Ethyl | More Donating | Moderate | High (potentially higher basicity than methyl) quora.com |
| Isopropyl | Even More Donating | High | Decreased (due to steric hindrance) mdpi.comresearchgate.net |
| tert-Butyl | Most Donating | Very High | Significantly Decreased (due to steric hindrance) researchgate.net |
Comparative Analysis of this compound with Closely Related Amines and Acetals
To contextualize the reactivity of this compound, it is useful to compare it with simpler, related structures.
Versus Aniline and N-Methylaniline: Aniline (C₆H₅NH₂) is a primary aromatic amine, while N-methylaniline is a secondary amine. This compound is a tertiary amine. The basicity generally increases from aniline to N-methylaniline due to the electron-donating inductive effect of the methyl group, which increases the availability of the nitrogen's lone pair. bloomtechz.combloomtechz.com N,N-dimethylaniline is typically more basic than N-methylaniline for the same reason. quora.comreddit.com By extension, the this compound is expected to be a stronger base than both aniline and N-methylaniline, as it possesses two alkyl substituents on the nitrogen, both of which contribute electron density via an inductive effect. The steric bulk of the diethoxyethyl group is larger than a methyl group, but it is not expected to be so large as to sterically inhibit protonation.
Versus Other Acetals: The defining reaction of the acetal moiety is its hydrolysis under acidic conditions to yield an aldehyde and two equivalents of alcohol. This reactivity makes the title compound a protected form of N-methyl-N-phenylaminoacetaldehyde. The stability of the acetal is dependent on the pH; it is stable under neutral and basic conditions but readily cleaves in acid. Compared to acyclic acetals derived from simple aliphatic aldehydes, its reactivity is not expected to be dramatically different, though it is influenced by the electronic effects of the adjacent nitrogen atom.
Rational Design Principles for Modified Reactivity and Selectivity
The structure-reactivity relationships discussed provide a foundation for the rational design of new molecules based on the this compound scaffold. unt.eduacs.org By strategically modifying its structure, one can fine-tune its chemical properties for specific applications.
Modulating Nitrogen Nucleophilicity/Basicity: The basicity of the nitrogen can be precisely controlled. To create a stronger base, one might ensure the aniline ring is substituted with EDGs. To create a less nucleophilic but still basic center, one could increase the steric bulk around the nitrogen by replacing the N-methyl group with a larger N-alkyl group like N-isopropyl. mdpi.comresearchgate.net This principle is useful in catalysis where a "non-nucleophilic base" is required.
Controlling Acetal Stability: The stability of the acetal protecting group can be adjusted. If faster deprotection is required, the diethoxyethyl group could be replaced with a dimethoxyethyl group. For applications requiring greater stability, bulkier dialkoxy groups (e.g., di-isopropoxy) could be synthesized, which would sterically hinder the approach of a proton and subsequent hydrolysis.
These principles of rational design allow for the creation of a library of analogous compounds where steric and electronic parameters are systematically varied to achieve a desired reactivity and selectivity profile. acs.orgresearchgate.net
Advanced Characterization and Computational Chemistry Investigations of N 2,2 Diethoxyethyl N Methylaniline
The comprehensive understanding of a chemical entity such as N-(2,2-diethoxyethyl)-N-methylaniline necessitates a multi-faceted approach that combines advanced analytical techniques with theoretical computational models. This section delves into the sophisticated characterization methods and computational chemistry investigations that are instrumental in elucidating the structural, electronic, and dynamic properties of this compound.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The traditional synthesis of substituted anilines and acetals often involves harsh reagents, corrosive acids, and significant energy consumption. researchgate.net A primary focus of emerging research is the development of greener synthetic routes to compounds like N-(2,2-diethoxyethyl)-N-methylaniline.
Current research into the synthesis of substituted anilines highlights several sustainable strategies. These include catalyst- and solvent-free methods, which not only reduce environmental impact but can also lead to higher yields and shorter reaction times. nih.gov For instance, the amination of specific chloro-compounds with appropriate amines under solvent-free conditions has proven effective. nih.gov Another green approach involves the use of reusable solid catalysts like Amberlite IR-400 resin or silica (B1680970) sulfuric acid, which facilitate easier product separation and minimize waste. vixra.org Similarly, the synthesis of acetals, which are typically formed using strong acid catalysts, is being revolutionized by milder, more efficient protocols. nih.gov Research has shown that acetalization can proceed smoothly with very low loadings (e.g., 0.1 mol%) of conventional acids or through photo-organocatalytic methods using benign light sources, making the process more compatible with sensitive functional groups and reducing corrosive waste. nih.govrsc.org
Future methodologies for synthesizing this compound could involve a one-pot reaction combining N-methylaniline with a suitable precursor like 2-bromo-1,1-diethoxyethane, utilizing a palladium-catalyzed C-N cross-coupling reaction under aqueous or solvent-free conditions. The development of such processes would align with the principles of green chemistry by reducing steps, minimizing solvent use, and employing recyclable catalysts.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Steps
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |
| Aniline (B41778) Synthesis | Nitrobenzene reduction using metal catalysts at high pressure/temperature. researchgate.net | Direct amination of phenols or cyclohexanones using recyclable catalysts. vixra.orgacs.org | Lower energy consumption, avoidance of hazardous nitro-intermediates. |
| Acetal (B89532) Formation | Reaction with alcohol using stoichiometric strong acids (e.g., H₂SO₄), requiring water removal. nih.gov | Catalysis with minimal acid (0.03-0.1 mol%) or photo-organocatalysis. nih.govrsc.org | High yields, compatibility with sensitive groups, reduced waste. |
| N-Alkylation | Reaction with alkyl halides in the presence of a strong base. | Palladium-catalyzed C-H olefination followed by reduction. nih.gov | Higher atom economy, improved functional group tolerance. |
Discovery of Novel Reactivity Modes and Unprecedented Synthetic Transformations
The structure of this compound is ripe for the discovery of new reactions. The acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions to reveal a highly reactive carbonyl functionality. This latent aldehyde can participate in a variety of subsequent transformations.
One promising area is intramolecular cyclization. Upon hydrolysis of the acetal, the resulting aldehyde could react with the aniline nitrogen or the aromatic ring (via electrophilic substitution) to form novel heterocyclic scaffolds, such as substituted indoles or quinolines, which are prevalent in pharmaceuticals.
Furthermore, modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. nih.gov The N-methyl and N-alkoxyethyl substituents on the aniline ring can act as directing groups in metal-catalyzed C-H activation reactions. This could enable the selective introduction of various functional groups at the ortho-position of the aniline ring, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net The exploration of rhodium or palladium catalysis could lead to previously inaccessible ortho-alkylated or arylated aniline derivatives. researchgate.net
The electron-rich nature of the molecule also makes it a candidate for electrochemical reactions. Anodic oxidation could generate a radical cation, leading to coupling reactions with various nucleophiles or activated olefins, a reactivity pattern observed in related ketene (B1206846) N,O-acetals. researchgate.net
Exploration in Asymmetric Synthesis and Chiral Catalyst Development
Asymmetric synthesis is a cornerstone of modern drug discovery, and this compound could serve as a valuable precursor in this field. sciencedaily.com While the molecule itself is achiral, it can be readily modified to incorporate chirality.
One potential strategy involves replacing the two ethoxy groups of the acetal with a chiral diol, creating a chiral acetal. This chiral center could then direct stereoselective reactions on the rest of the molecule. For example, it could influence the facial selectivity of an intramolecular cyclization or a C-H functionalization reaction on the aromatic ring.
Alternatively, derivatives of this compound could be developed into novel chiral ligands for metal-catalyzed asymmetric reactions. By modifying the aniline ring with a coordinating group (e.g., a phosphine (B1218219) or an additional nitrogen heterocycle), the resulting molecule could act as a bidentate or tridentate ligand. The steric and electronic properties of the N-(2,2-diethoxyethyl) group could create a specific chiral pocket around a metal center, enabling high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The development of chiral N,N'-dioxide ligands, for example, has proven effective in catalyzing asymmetric rearrangements with high stereocontrol. nih.gov
Integration into Advanced Smart Materials and Nanomaterials
Aniline and its derivatives are fundamental building blocks for conductive polymers and functional organic materials. nih.gov this compound could be explored as a functional monomer for creating advanced materials.
Electropolymerization of this compound could yield a polyaniline derivative with pendant diethoxyethyl groups. The key advantage here is the latent aldehyde functionality. After polymerization, the acetal groups can be hydrolyzed to aldehydes along the polymer backbone. These aldehyde groups can then be used for a variety of post-polymerization modifications, such as:
Cross-linking: Reaction with di- or polyamines to form cross-linked, stable polymer films or hydrogels.
Surface Functionalization: Grafting of biomolecules, sensors, or other functional units onto the polymer surface.
Responsive Materials: The aldehyde groups could react with stimuli-responsive molecules, creating materials that change their properties (e.g., color, conductivity, or volume) in response to pH, light, or specific analytes.
This approach could lead to the development of new sensors, drug delivery systems, or self-healing materials. The use of aniline-based functional nanoparticles has already been explored for applications such as the specific enrichment of glycoproteins.
Computational-Guided Design and Optimization of Chemical Processes Involving the Compound
Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting reactivity and optimizing reaction conditions. researchgate.net For a molecule like this compound, computational studies can provide invaluable insights and guide experimental work.
Potential applications of computational modeling include:
Mechanism Elucidation: Simulating the transition states of potential reactions, such as intramolecular cyclizations or C-H activation pathways, to determine the most favorable routes and predict product distributions.
Catalyst Design: Modeling the interaction of the molecule with different metal catalysts to design ligands that would enhance reactivity and selectivity. In asymmetric catalysis, computational docking could be used to predict which chiral ligand structure would provide the highest enantiomeric excess.
Spectroscopic Analysis: Predicting NMR, IR, and other spectral properties to aid in the characterization of new derivatives and intermediates.
Material Properties: Simulating the electronic properties of polymers derived from this compound to predict their conductivity, band gap, and potential as electronic materials.
By leveraging computational tools, researchers can screen potential reaction pathways and catalysts in silico, significantly reducing the experimental effort and resources required to discover new applications for this versatile compound.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or GC-MS.
- Optimize solvent polarity to minimize side reactions (e.g., over-alkylation) .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals:
- Diethoxyethyl group: δ 1.2–1.4 ppm (CH₃), 3.4–3.7 ppm (OCH₂).
- Aromatic protons: δ 6.5–7.2 ppm (split patterns depend on substitution).
- N-Methyl: δ 2.8–3.1 ppm (singlet) .
- HR-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₃H₂₁NO₂: 239.1521).
- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C), 1600 cm⁻¹ (C=C aromatic) .
Q. Experimental Determination :
- Melting Point : Use differential scanning calorimetry (DSC).
- LogP : Estimate via HPLC (C18 column, methanol/water gradient) .
Advanced: How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or MOE to model binding poses in protein active sites (e.g., GPCRs).
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes.
- QSAR Models : Develop regression models linking substituent electronic parameters (Hammett σ) to activity .
Case Study : Diethoxyethyl side chains showed stronger hydrogen bonding with tyrosine residues in kinase targets compared to shorter chains .
Basic: How to ensure purity and quality control during synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.
- GC-MS : Confirm absence of volatile byproducts (e.g., unreacted alkylating agents).
- Purification : Use preparative HPLC or recrystallization (hexane/ethyl acetate) .
Q. Quality Metrics :
- Purity ≥95% (by HPLC area normalization).
- Residual solvent levels <0.1% (ICH guidelines) .
Advanced: How does the diethoxyethyl group influence reactivity compared to other substituents?
Methodological Answer:
- Electronic Effects : Diethoxyethyl is electron-donating via oxygen lone pairs, increasing nucleophilicity at the nitrogen.
- Steric Effects : Bulky substituents slow down alkylation but improve regioselectivity.
- Comparative Kinetics : Conduct competition experiments between diethoxyethyl and methoxyethyl analogs under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
